Lopinavir Impurity T

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

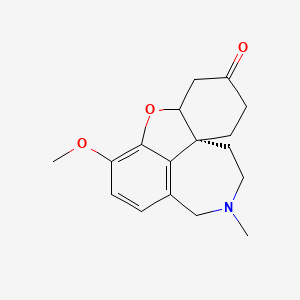

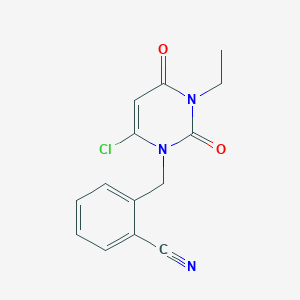

Lopinavir Impurity T is an impurity of Lopinavir, a selective HIV protease inhibitor . It has a molecular formula of C57H66N4O7 and a molecular weight of 919.16 .

Synthesis Analysis

During the manufacturing process of Lopinavir, four related substances were observed and identified . The origin, synthesis, characterization, and control of these related substances were described in these studies .Molecular Structure Analysis

The molecular structure of Lopinavir Impurity T is complex and detailed analysis would require advanced techniques such as LC-MS . The structure is flexible, with 4 chiral centers, and possesses the potential to undergo extensive inter- and intramolecular hydrogen bonding .Chemical Reactions Analysis

The chemical reactions involved in the formation of Lopinavir Impurity T are complex and occur during the manufacturing process of Lopinavir . These reactions are monitored and controlled to ensure the quality of the final product .Applications De Recherche Scientifique

Analytical Methodologies for Lopinavir/Ritonavir

Lopinavir, often used with ritonavir against HIV infection, has gained attention for its potential against COVID-19. Analytical methodologies for these drugs are crucial for understanding their impurity profiles, which include Lopinavir Impurity T. Chromatographic methods are commonly used for analysis, with a need for simpler and faster methods for impurity assessment (Velozo et al., 2021).

Quantitative Analysis in Pharmaceutical Formulations

A novel liquid chromatographic method was developed for the quantitation of lopinavir in the presence of its potential impurities, including Lopinavir Impurity T. This method is essential for the quality control in pharmaceutical formulations, ensuring the safe and effective use of the drug (Seshachalam et al., 2007).

Pharmacokinetic Studies

Pharmacokinetic studies of lopinavir, including the analysis of its impurities, provide insights into the drug's behavior in the human body. Understanding the pharmacokinetics is crucial for optimizing dosing regimens and improving therapeutic outcomes (van der Leur et al., 2006).

Impurity Profile in Stability Studies

The stability of lopinavir, including its impurities, is a critical aspect of pharmaceutical research. Stability studies help in understanding how storage conditions and other factors affect the drug and its impurities over time, which is essential for ensuring drug safety and efficacy (Kakadiya et al., 2011).

Impurity Structural Analysis

Analyzing the structure of lopinavir impurities, such as Lopinavir Impurity T, using techniques like NMR and MS, provides detailed information about the impurity's chemical structure. This knowledge is vital for the development of analytical methods and for understanding the impurities' potential impact on drug safety and efficacy (Devi et al., 2007).

Application in Treatment Strategies

Research into the application of lopinavir/ritonavir for treating diseases like COVID-19 also involves understanding its impurities. This research is significant for developing effective treatment strategies and understanding the drug's broader applicability (Costanzo et al., 2020).

Propriétés

Numéro CAS |

1797024-56-6 |

|---|---|

Nom du produit |

Lopinavir Impurity T |

Formule moléculaire |

C57H66N4O7 |

Poids moléculaire |

919.16 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

N,N′-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.